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Compound of Interest

Compound Name: PF 05089771 tosylate

Cat. No.: B560333 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the findings related to PF-05089771

tosylate, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. The

document objectively compares its performance with alternative treatments, supported by

experimental data from clinical and preclinical studies. All quantitative data is summarized in

structured tables, and detailed methodologies for key experiments are provided to facilitate

reproducibility and critical evaluation.

Mechanism of Action and Signaling Pathway
PF-05089771 is an arylsulfonamide that selectively blocks the NaV1.7 sodium channel.[1]

NaV1.7 is a crucial component in the transmission of pain signals, predominantly expressed in

nociceptive and sympathetic neurons.[2][3] Gain-of-function mutations in the SCN9A gene,

which encodes NaV1.7, lead to debilitating pain disorders, while loss-of-function mutations

result in a congenital inability to experience most forms of pain. This genetic evidence strongly

implicates NaV1.7 as a key regulator of pain perception. The channel plays a pivotal role in

amplifying subthreshold depolarizations in response to noxious stimuli, thereby facilitating the

generation and propagation of action potentials along sensory neurons to the central nervous

system. By inhibiting NaV1.7, PF-05089771 aims to dampen this hyperexcitability and reduce

the sensation of pain.
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Figure 1: Simplified signaling pathway of NaV1.7 in pain transmission and the inhibitory action
of PF-05089771.

Comparative Efficacy in Clinical Trials
PF-05089771 has been evaluated in clinical trials for various pain indications, most notably in

painful diabetic peripheral neuropathy (DPN) and in experimental pain models in healthy

volunteers. These studies provide a direct comparison with existing analgesics.

Painful Diabetic Peripheral Neuropathy (NCT02215252)
This randomized, placebo- and active-controlled trial assessed the efficacy of PF-05089771 in

patients with DPN.[4][5][6][7][8] The primary endpoint was the change in the weekly average

pain score from baseline. While a trend towards pain reduction was observed with PF-

05089771, it did not achieve statistical significance compared to placebo.[4][5][6] In contrast,

the active comparator, pregabalin, demonstrated a statistically significant reduction in pain

scores.[4][5][6]

Treatment Group
Mean Posterior Difference
from Placebo (90%
Credible Interval)

Statistical Significance vs.
Placebo

PF-05089771 (150 mg BID) -0.41 (-1.00 to 0.17) Not Significant

Pregabalin (150 mg BID) -0.53 (-0.91 to -0.20) Significant

Table 1: Efficacy of PF-05089771 vs. Pregabalin in Painful Diabetic Peripheral Neuropathy.[4]
[5][6]

Experimental Pain Models in Healthy Volunteers
(NCT02349607)
A separate study in healthy volunteers used a battery of evoked pain models to assess the

analgesic properties of PF-05089771, comparing it to placebo, pregabalin, and ibuprofen.[2][3]

[9][10] PF-05089771, administered alone or in combination with pregabalin, did not show a

significant analgesic effect across the tested pain modalities.[2][3][9][10] Conversely, both

pregabalin and ibuprofen demonstrated significant effects on their respective targeted pain

endpoints.[2][3][9][10]
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Pain Model
PF-05089771 vs.
Placebo (LS
Means, 90% CI)

Pregabalin vs.
Placebo (LS
Means, 90% CI)

Ibuprofen vs.
Placebo (LS
Means, 90% CI)

Thermal Pain (Normal

Skin)
- 0.63 (0.32 to 0.93) -

Thermal Pain (UVB-

treated Skin)
-0.01 (-0.44 to 0.43) 0.53 (0.11 to 0.96) 1.26 (0.82 to 1.70)

Pressure Stimulation - 1.10 (1.04 to 1.18) 1.08 (1.01 to 1.15)

Cold Pressor Test - 1.22 (1.14 to 1.32) -

Table 2: Analgesic Effects of PF-05089771 and Comparators in Evoked Pain Models.[2][3][9]
[10]

LS Means (Least Squares Means) represent the adjusted mean change from baseline. For
pressure and cold pressor tests, results are presented as back-transformed ratios. Bolding
indicates statistical significance.

Selectivity Profile of PF-05089771
A critical aspect of NaV1.7 inhibitor development is selectivity over other sodium channel

subtypes to minimize off-target effects. PF-05089771 exhibits high selectivity for NaV1.7 over

other isoforms.
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NaV Subtype IC50 (nM) for PF-05089771
Fold Selectivity vs.
hNaV1.7

hNaV1.7 11 1

hNaV1.1 >10,000 >909

hNaV1.2 121 11

hNaV1.3 >10,000 >909

hNaV1.4 >10,000 >909

hNaV1.5 >10,000 >909

hNaV1.6 176 16

hNaV1.8 >10,000 >909

Table 3: Selectivity Profile of PF-05089771 against Human Voltage-Gated Sodium Channel
Subtypes.[9]

Experimental Protocols
Clinical Trial Methodology (NCT02215252 - Painful
Diabetic Neuropathy)

Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group

study.[6][7][8]

Participants: 135 adults with a diagnosis of painful diabetic peripheral neuropathy for at least

6 months.[6][7]

Treatment Arms:

PF-05089771 (150 mg twice daily)[6][7]

Pregabalin (150 mg twice daily)[6][7]

Placebo[6][7]
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Treatment Duration: 4 weeks, following a 1-week placebo run-in period.[6][7]

Primary Outcome Measure: Change from baseline in the weekly average of the 24-hour

average pain score (measured on an 11-point Numerical Rating Scale).[6][7]
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Figure 2: Experimental workflow for the NCT02215252 clinical trial.

Preclinical Electrophysiology Protocol (Whole-Cell
Patch-Clamp)
The following provides a generalized protocol for assessing the inhibitory activity of compounds

on NaV1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Cell Culture: HEK293 cells stably expressing human NaV1.7 are cultured under standard

conditions.

Electrophysiological Recording:

Whole-cell patch-clamp recordings are performed using an automated or manual patch-

clamp system.[11]

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH

7.4.[11]
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Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3.[11]

Voltage Protocol:

Cells are held at a resting membrane potential of -120 mV.

A depolarizing pulse to 0 mV is applied to elicit an inward sodium current.

Compound Application: The test compound is perfused at various concentrations.

Data Analysis:

The peak sodium current in the presence of the compound is compared to the control

current.

Concentration-response curves are generated to determine the IC50 value (the

concentration at which 50% of the current is inhibited).
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Figure 3: Generalized workflow for whole-cell patch-clamp electrophysiology.

Preclinical Alternatives and Their Performance
Numerous other selective NaV1.7 inhibitors have been investigated in preclinical models. While

a comprehensive review is beyond the scope of this guide, the following table highlights some

notable examples and their reported preclinical efficacy.
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Compound
Reported Preclinical
Efficacy

Animal Model(s)

GX-936

Demonstrated efficacy in

inflammatory and neuropathic

pain models.

Formalin test, Chronic

Constriction Injury (CCI)

AM-0466

Showed analgesic effects in

models of inflammatory and

neuropathic pain.

Complete Freund's Adjuvant

(CFA), Spared Nerve Injury

(SNI)

GNE-131

Reported to reduce pain

behaviors in various preclinical

models.

Various inflammatory and

neuropathic pain models

Table 4: Examples of Preclinical NaV1.7 Inhibitors.

It is important to note that despite promising preclinical data, many of these compounds have

not successfully translated to clinical efficacy, a challenge that PF-05089771 also faced.[1][12]

Conclusion
The cross-validation of findings for PF-05089771 tosylate reveals a compound with high in vitro

potency and selectivity for NaV1.7. However, this did not translate into significant analgesic

efficacy in clinical trials for painful diabetic peripheral neuropathy or in experimental pain

models in healthy volunteers, where it was outperformed by established analgesics like

pregabalin and ibuprofen. The detailed experimental protocols and comparative data presented

in this guide are intended to provide researchers with a comprehensive understanding of the

evaluation of PF-05089771 and to inform the continued development of selective NaV1.7

inhibitors as a potential therapeutic strategy for pain management.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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